N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide
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Overview
Description
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with tetramethyl groups, a tetrazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. One common route involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with a tetrazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, while the tetrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide is unique due to its combination of a piperidine ring, tetrazole ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N6O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H24N6O/c1-16(2)9-13(10-17(3,4)20-16)19-15(24)12-5-7-14(8-6-12)23-11-18-21-22-23/h5-8,11,13,20H,9-10H2,1-4H3,(H,19,24) |
InChI Key |
FTWJRTKHBAMAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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